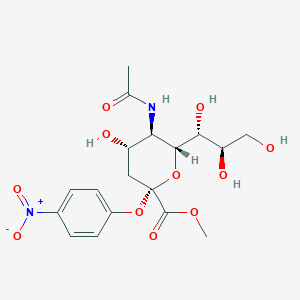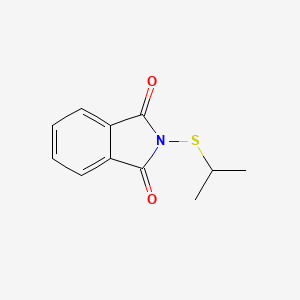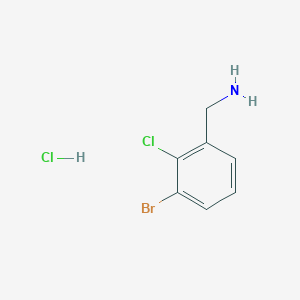![molecular formula C15H12F5NS2 B14093465 3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine](/img/structure/B14093465.png)
3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine is a complex organic compound characterized by the presence of multiple fluorine atoms and sulfur-containing groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a pyridine derivative is reacted with ethylsulfanyl and fluorinated phenyl groups under controlled conditions. The reaction conditions often include the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, m-CPBA
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Amines, alcohols, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups yields sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and sulfur-containing groups enable it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-(trifluoromethyl)pyridine: Shares the pyridine core and fluorine atoms but lacks the ethylsulfanyl and additional fluorinated phenyl groups.
Ethyl 3-fluoro-5-sulfanyl-4-(trifluoromethyl)benzoate: Contains similar fluorine and sulfur groups but differs in the overall structure and functional groups.
3-fluoro-N-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)aniline: Similar in having fluorine and trifluoromethyl groups but with an aniline core instead of pyridine.
Uniqueness
3-(Ethylsulfanyl)-5-fluoro-4-[fluoro({4-[(trifluoromethyl)sulfanyl]phenyl})methyl]pyridine is unique due to its combination of multiple fluorine atoms and sulfur-containing groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H12F5NS2 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
3-ethylsulfanyl-5-fluoro-4-[fluoro-[4-(trifluoromethylsulfanyl)phenyl]methyl]pyridine |
InChI |
InChI=1S/C15H12F5NS2/c1-2-22-12-8-21-7-11(16)13(12)14(17)9-3-5-10(6-4-9)23-15(18,19)20/h3-8,14H,2H2,1H3 |
Clave InChI |
STTAXAAEANTZDR-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=CN=C1)F)C(C2=CC=C(C=C2)SC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14093390.png)
![(1E,2E)-bis[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14093395.png)



![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14093412.png)

![3-(5-fluoro-2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093427.png)
![ethyl 4-[1-methyl-2,4-dioxo-3-(3-phenylpropyl)-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14093436.png)
![3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14093437.png)
![5-(2-Hydroxy-3,5-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid (3-ethylcarbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-amide](/img/structure/B14093443.png)
![2-[(2-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14093448.png)
![1-(3-Bromophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093453.png)
![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093460.png)
